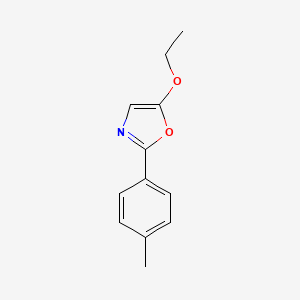

5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a vast and vital class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physicochemical and biological properties to the molecules. ijnrd.org Their significance in chemical sciences is immense, spanning numerous fields.

In medicinal chemistry, heterocyclic scaffolds form the core of a majority of pharmaceutical agents, including antibiotics, anticancer agents, anti-inflammatory drugs, and antivirals. ijnrd.orgijpsr.comnih.gov Natural products such as alkaloids, vitamins, and pigments like chlorophyll (B73375) and hemoglobin also feature heterocyclic rings, highlighting their fundamental role in biological systems. ijpsr.comjmchemsci.com Beyond medicine, these compounds are integral to agrochemicals, veterinary products, and materials science, where they are used in the development of conducting polymers, functional dyes, and organic semiconductors. ijpsr.com The versatility and diverse reactivity of heterocyclic compounds make them essential building blocks in organic synthesis.

Fundamental Principles of 1,3-Oxazole Ring Systems

The 1,3-oxazole is a five-membered heterocyclic ring containing one oxygen atom at position 1 and one nitrogen atom at position 3. thepharmajournal.com It belongs to the azole family of aromatic compounds. thepharmajournal.com The parent compound, oxazole (B20620), is a stable, weakly basic liquid. wikipedia.org The oxazole ring is a common motif in numerous natural products and synthetic molecules with significant therapeutic activities. nih.gov

Table 1: Properties of the Parent 1,3-Oxazole Ring

| Property | Value/Description |

| Molecular Formula | C₃H₃NO |

| Molar Mass | 69.06 g/mol |

| Boiling Point | 69.5 °C |

| Basicity (pKa of conjugate acid) | 0.8 wikipedia.org |

| Nature | Aromatic, weakly basic thepharmajournal.comtaylorandfrancis.com |

This table presents fundamental properties of the unsubstituted 1,3-oxazole molecule.

1,3-oxazoles are considered aromatic compounds because they possess a planar, cyclic structure with a delocalized system of 6 π-electrons, fulfilling Hückel's rule (4n+2 π-electrons). taylorandfrancis.comyoutube.com The π-system arises from the p-orbitals of the three carbon atoms, the nitrogen atom, and one of the lone pairs on the sp²-hybridized oxygen atom. reddit.com Although aromatic, the aromaticity of oxazole is less pronounced than that of its sulfur-containing analog, thiazole (B1198619), or its two-nitrogen analog, imidazole. wikipedia.orgquizlet.com This is attributed to the high electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, resulting in less efficient delocalization. quizlet.com This reduced aromaticity gives the oxazole ring a greater diene-like character compared to other azoles. taylorandfrancis.com

The electronic structure features a pyridine-like nitrogen atom, which contributes one electron to the π-system, and a furan-like oxygen atom, which contributes two electrons. taylorandfrancis.com This arrangement influences the ring's reactivity and basicity.

The 1,3-oxazole ring has three potential sites for substitution at carbon atoms: C2, C4, and C5. thepharmajournal.com The position of substituents significantly impacts the molecule's chemical properties and reactivity. The reactivity of the carbon positions towards deprotonation follows the order C2 > C5 > C4, making the C2 position the most acidic. thepharmajournal.comtaylorandfrancis.com

Electrophilic Substitution : These reactions are generally difficult on the unsubstituted oxazole ring but can occur, preferentially at the C5 position, when the ring is activated by electron-donating groups. thepharmajournal.com

Nucleophilic Substitution : This type of reaction is uncommon but is most feasible at the C2 position, especially if it bears a good leaving group like a halogen. thepharmajournal.comquizlet.com

Specific Academic Relevance of 5-Ethoxy-2-(4-methylphenyl)-1,3-Oxazole

While specific research literature focusing exclusively on this compound is limited, its academic relevance can be inferred from the extensive research on oxazoles bearing similar substituent patterns. The interest in such molecules is primarily driven by medicinal chemistry and the search for novel therapeutic agents. The combination of a substituted aryl group at the C2 position and an alkoxy group at the C5 position represents a common strategy in drug design to modulate biological activity.

The academic pursuit of oxazoles with ethoxy and methylphenyl (or tolyl) substituents is rooted in the systematic exploration of structure-activity relationships (SAR) to develop compounds with optimized pharmacological profiles.

Methylphenyl (Tolyl) Group : Substituted phenyl rings are frequently incorporated into drug candidates to engage in hydrophobic or π-stacking interactions with biological targets like enzymes or receptors. The methyl group on the phenyl ring can enhance lipophilicity and provide specific steric bulk that may improve binding affinity. Research on related compounds, such as 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, has identified them as potent antitubulin agents for cancer treatment, demonstrating the importance of the substituted phenyl moiety in achieving high bioactivity. nih.gov Furthermore, oxazole analogues with a 4-(p-methylphenylsulfonyl) group have been investigated for their biological and optoelectronic applications. researchgate.net

Ethoxy Group : Alkoxy groups like ethoxy are often introduced to modify a molecule's polarity, solubility, and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events. Studies have shown that the presence of methoxy (B1213986) or ethoxy groups on a phenyl ring attached to an oxazole core can be favorable for biological activity. nih.gov The ethoxy group at the C5 position, being an electron-donating group, also influences the electronic properties of the oxazole ring itself.

The combination of these two substituents on the oxazole scaffold allows for a fine-tuning of the molecule's properties. The 2-(4-methylphenyl) group provides a key structural element for target interaction, while the 5-ethoxy group serves to modulate physicochemical properties and potentially engage in additional binding interactions. This strategic substitution pattern is a well-established approach in the design of novel bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-14-11-8-13-12(15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFKVWUIJCKQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298231 | |

| Record name | 5-Ethoxy-2-(4-methylphenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477867-63-3 | |

| Record name | 5-Ethoxy-2-(4-methylphenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-2-(4-methylphenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy 2 4 Methylphenyl 1,3 Oxazole and Analogous Architectures

Classical Approaches to 1,3-Oxazole Ring Formation

Several name reactions have historically formed the bedrock of oxazole (B20620) synthesis. While direct synthesis of 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole using these methods may not be extensively documented, their application to analogous structures provides a clear blueprint for accessing this target molecule.

Van Leusen Oxazole Synthesis and its Derivatives

The Van Leusen reaction is a powerful tool for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid yields the oxazole ring. organic-chemistry.org This method is particularly amenable to the synthesis of 5-alkoxyoxazoles.

For the synthesis of a 5-ethoxy-2-aryl oxazole, the general approach would involve the reaction of an appropriate aryl aldehyde with an α-metalated ethyl isocyanoacetate derivative. While the classic Van Leusen reaction utilizes TosMIC for unsubstituted 5-position oxazoles, modifications are necessary for 5-alkoxy derivatives.

A notable example is the synthesis of 5-Ethoxy-4-(ethylthio)-2-methyloxazole, which highlights the adaptability of isocyanide-based methods for introducing an ethoxy group at the 5-position. The synthesis involves the reaction of ethyl 2-acetamido-2-(ethylthio)acetate with phosphorous oxychloride. This precursor, derived from acetyl cysteine, demonstrates the feasibility of constructing 5-ethoxyoxazoles through cyclization of functionalized amino acid derivatives.

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) or its derivatives. |

| Key Intermediate | Oxazoline (B21484). ijpsonline.com |

| Product | Typically 5-substituted oxazoles. |

| Conditions | Mild and basic conditions. ijpsonline.com |

Bredereck Reaction for Di- and Tri-Substituted Oxazoles

The Bredereck reaction offers a route to di- and tri-substituted oxazoles through the condensation of α-haloketones with amides or formamide. ijpsonline.com This method is particularly effective for synthesizing 2,4-disubstituted oxazoles. To apply this to a structure like this compound, one would conceptually require an α-halo-β-ethoxy ketone and p-toluamide. However, the synthesis and stability of the required α-halo-β-ethoxy ketone precursor can be challenging.

An alternative approach within the Bredereck framework involves the use of α-hydroxyketones as starting materials, which can offer a cleaner and more economical process. ijpsonline.com

Erlenmeyer-Plochl Azlactone Synthesis and its Utility

The Erlenmeyer-Plochl synthesis is a cornerstone for preparing 2,5-disubstituted oxazolones (azlactones) from the condensation of N-acylglycines with aldehydes. wikipedia.orgchemeurope.com These azlactones are versatile intermediates that can be converted to various compounds, including oxazoles.

For a target like this compound, the synthesis could be envisioned starting from N-(4-methylbenzoyl)glycine and an appropriate orthoester in the presence of a dehydrating agent. The resulting oxazolone (B7731731) could then potentially be converted to the desired 5-ethoxyoxazole (B79106). A related one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using oxazolone templates to produce 2,4,5-trisubstituted oxazoles. nih.gov

Robinson-Gabriel Synthesis and Modified Protocols

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles. wikipedia.org This method is a robust and widely used strategy. To synthesize this compound via this route, the key intermediate would be N-(1-ethoxy-2-oxopropyl)-4-methylbenzamide. The synthesis of this precursor, however, can be complex.

Modifications to the classical Robinson-Gabriel synthesis have been developed to broaden its scope and improve efficiency. These include solid-phase syntheses and one-pot procedures that combine the formation of the 2-acylamino-ketone with the subsequent cyclodehydration. wikipedia.org

Table 2: Comparison of Classical Oxazole Syntheses

| Synthesis Method | Key Reactants | Typical Substitution Pattern |

|---|---|---|

| Van Leusen | Aldehyde, TosMIC | 5-substituted |

| Bredereck | α-Haloketone, Amide | 2,4-disubstituted |

| Erlenmeyer-Plochl | N-Acylglycine, Aldehyde | 2,5-disubstituted (via oxazolone) |

| Robinson-Gabriel | 2-Acylamino-ketone | 2,5-disubstituted |

| Fisher | Cyanohydrin, Aldehyde | 2,5-disubstituted |

Fisher Oxazole Synthesis

The Fisher oxazole synthesis provides 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com For the target molecule, this would necessitate the use of a cyanohydrin derived from an ethoxy-substituted aldehyde and p-tolualdehyde. The reactants are typically aromatic, making this a plausible, though perhaps not the most direct, route to 5-alkoxy-2-aryl oxazoles.

Transition Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic rings, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium, copper, and gold catalysts have been prominently featured in the synthesis of oxazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and direct arylation reactions, are powerful methods for introducing aryl groups onto the oxazole ring. ijpsonline.com For instance, the direct arylation of a pre-formed 5-ethoxyoxazole at the 2-position with a 4-methylphenyl halide or boronic acid derivative would be a viable approach.

Copper-catalyzed reactions have also proven effective for oxazole synthesis. These methods often involve the cyclization of enamides or the reaction of amides with α-haloketones. nih.govjsynthchem.com A copper-catalyzed intramolecular cyclization of functionalized enamides has been reported for the synthesis of 2-phenyl-4,5-substituted oxazoles, demonstrating the potential for constructing highly substituted oxazole systems. nih.gov

Gold-catalyzed synthesis of oxazoles has emerged as a particularly efficient method, often proceeding through the reaction of alkynes with various nucleophiles. rhhz.net One notable gold-catalyzed approach involves the intermolecular oxidation of alkynes to generate gold carbene intermediates, which then react with nitriles to form 2,5-disubstituted oxazoles. organic-chemistry.org This method offers a broad substrate scope and mild reaction conditions. organic-chemistry.org

Rhodium-catalyzed C-H activation and annulation strategies are also at the forefront of modern oxazole synthesis. These methods allow for the direct functionalization of C-H bonds, providing an atom-economical route to complex oxazoles. For example, Rh(III)-catalyzed cascade C-H activation/annulation of 2-phenyloxazoles with maleimides has been reported for the construction of fused pyrroloisoquinoline derivatives. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tosylmethyl isocyanide (TosMIC) |

| p-toluenesulfinic acid |

| Ethyl isocyanoacetate |

| 5-Ethoxy-4-(ethylthio)-2-methyloxazole |

| Ethyl 2-acetamido-2-(ethylthio)acetate |

| Acetyl cysteine |

| Phosphorous oxychloride |

| α-halo-β-ethoxy ketone |

| p-toluamide |

| α-hydroxyketones |

| N-(4-methylbenzoyl)glycine |

| N-(1-ethoxy-2-oxopropyl)-4-methylbenzamide |

| p-tolualdehyde |

| 4-methylphenyl halide |

| 4-methylphenyl boronic acid |

| 2-phenyl-4,5-substituted oxazoles |

| 2-phenyloxazoles |

Palladium-Mediated Carbon-Heteroatom and Carbon-Carbon Bond Formations

Palladium catalysis has become an indispensable tool in organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These strategies have been successfully applied to the synthesis and functionalization of oxazole rings.

Direct arylation via C-H bond activation is a powerful and atom-economical method for the synthesis of aryl-substituted heterocycles. Palladium-catalyzed direct arylation of the oxazole ring has been developed to be highly regioselective, allowing for the introduction of aryl groups at either the C-2 or C-5 position. organic-chemistry.orgacs.orgnih.gov The regioselectivity of the arylation can be controlled by the choice of ligand, solvent, and base. organic-chemistry.orgacs.org For instance, C-5 arylation is generally favored in polar solvents with specific phosphine (B1218219) ligands, while C-2 arylation is preferred in nonpolar solvents. acs.orgnih.gov This methodology provides a versatile route to a wide range of aryl-substituted oxazoles from readily available aryl halides and triflates. organic-chemistry.orgacs.orgnih.gov

A proposed catalytic cycle for C-5 arylation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of an ArPd(OPiv) intermediate in the presence of pivalic acid and a weak base. This intermediate then undergoes a concerted metalation-deprotonation (CMD) with the oxazole at the C-5 position. Reductive elimination from the resulting ArPd(5-oxazoyl) intermediate yields the C-5 arylated product and regenerates the Pd(0) catalyst. acs.org In contrast, the C-2 arylation is thought to proceed through the attack of a potassium oxazole species on the ArPdX complex when a strong base is used. acs.org

| Catalyst/Ligand | Solvent | Base | Regioselectivity | Arylating Agent | Reference |

| Pd(OAc)₂ / RuPhos | Toluene | K₂CO₃ | >100:1 for C-2 | Aryl bromides, chlorides, triflates | acs.org |

| Pd(OAc)₂ / Phosphine 5 or 6 | DMA | Cs₂CO₃ | >100:1 for C-5 | Aryl bromides, chlorides, iodides, triflates | acs.org |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. rsc.orgbeilstein-journals.orgnih.gov This reaction has been employed for the synthesis of aryl-substituted oxazoles, often by coupling a halogenated oxazole with an arylboronic acid or vice versa. ijpsonline.com For example, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that incorporates a Suzuki-Miyaura coupling step. ijpsonline.com This approach allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the oxazole ring. semanticscholar.org The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand and requires a base to activate the boronic acid. rsc.orgnih.gov The versatility of the Suzuki-Miyaura reaction makes it a valuable tool for the synthesis of complex oxazole-containing molecules. rsc.orgbeilstein-journals.orgnih.gov

A highly efficient one-step synthesis of polysubstituted oxazoles from simple amides and ketones has been developed using palladium catalysis. organic-chemistry.orgacs.orgnih.gov This method proceeds through a sequential C-N and C-O bond formation via a Pd(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgacs.org The reaction utilizes palladium acetate (B1210297) as the catalyst, potassium persulfate as the oxidant, and is promoted by copper(II) bromide. organic-chemistry.org This strategy is notable for its use of readily available starting materials and operational simplicity. organic-chemistry.orgacs.orgnih.gov The proposed mechanism involves the condensation of the amide and ketone to form an enamide intermediate, which then undergoes palladium-catalyzed C-H activation followed by C-O bond formation to close the oxazole ring. organic-chemistry.org

| Catalyst | Oxidant | Promoter | Starting Materials | Product | Reference |

| Pd(OAc)₂ | K₂S₂O₈ | CuBr₂ | Amides and Ketones | 2,4-disubstituted or 2,4,5-trisubstituted oxazoles | organic-chemistry.orgacs.org |

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for the synthesis of oxazoles. rsc.orgorganic-chemistry.orgrsc.orgacs.org Various copper-catalyzed methods have been developed for the construction of the oxazole ring from diverse starting materials. rsc.orgorganic-chemistry.orgrsc.orgacs.org

One notable method involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to afford trisubstituted oxazoles. organic-chemistry.orgnih.gov This transformation combines dioxygen activation and oxidative C-H bond functionalization. organic-chemistry.orgnih.gov Another approach is the copper(I)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetates and aldehydes. rsc.orgrsc.org This cascade reaction proceeds via a cycloaddition and oxidative dehydroaromatization mechanism, using molecular oxygen as the oxidant. rsc.orgrsc.org

Furthermore, a copper-catalyzed tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds provides an efficient route to polysubstituted oxazoles. acs.org Copper(II) triflate has also been shown to effectively catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. organic-chemistry.org These copper-catalyzed methods are characterized by their high atom economy, mild reaction conditions, and good functional group tolerance. rsc.orgorganic-chemistry.orgrsc.orgacs.orgnih.gov

| Copper Catalyst | Oxidant | Starting Materials | Product | Reference |

| CuBr₂ | O₂ | Amines, Alkynes | Trisubstituted oxazoles | organic-chemistry.orgnih.gov |

| CuBr | O₂ | Isocyanoacetates, Aldehydes | 4,5-difunctionalized oxazoles | rsc.orgrsc.org |

| Cu(OAc)₂·H₂O | TBHP | Benzylamines, 1,3-dicarbonyls | Polysubstituted oxazoles | acs.org |

| Cu(OTf)₂ | - | α-diazoketones, Amides | 2,4-disubstituted oxazoles | organic-chemistry.org |

Gold-Catalyzed Cycloisomerization Reactions

Gold catalysts have emerged as powerful tools for the synthesis of heterocycles due to their unique ability to activate alkynes and other unsaturated systems. nih.govacs.org In the context of oxazole synthesis, gold-catalyzed cycloisomerization reactions have been developed. nih.gov

One such method involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. nih.gov This protocol is advantageous due to its use of readily available starting materials and mild reaction conditions. nih.gov The proposed mechanism suggests that the gold catalyst coordinates to the alkynyl triazene, which is then attacked by the dioxazole. Subsequent ring fragmentation and elimination lead to a gold carbene species that cyclizes to form the oxazole ring. nih.gov

Another example is the enantioselective cycloisomerization-amination of 2-(alkynyl)phenyl boronic acids and diazenes catalyzed by a chiral gold(I) complex, which generates atropisomeric hydrazide derivatives containing a heterocyclic core. nih.gov

Modern Metal-Free and Sustainable Methodologies

In recent years, there has been a growing emphasis on the development of metal-free and sustainable synthetic methods to minimize environmental impact. rsc.orgrsc.orgtandfonline.comscispace.com Several such approaches for the synthesis of oxazoles have been reported. rsc.orgtandfonline.comscispace.comorganic-chemistry.org

One strategy involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the intramolecular cyclization of enamides to form a variety of functionalized oxazoles. organic-chemistry.org This oxidative carbon-oxygen bond formation process is completely heavy-metal-free. organic-chemistry.org Another metal-free approach utilizes iodine as a catalyst for C-O bond formation and dehydrogenation in the synthesis of oxazoles from β-acylamino ketones. organic-chemistry.org

Furthermore, a novel strategy for the synthesis of substituted oxazoles has been developed based on the metal-free C–O bond cleavage of esters using amines, with iodine serving as the sole oxidant. rsc.org This one-pot reaction combines C–O bond cleavage with C–N and C–O bond formation. rsc.org Visible-light photocatalysis has also been employed for the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature, offering a sustainable alternative to traditional methods. organic-chemistry.org Additionally, a CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been reported, which avoids the use of transition-metal catalysts and peroxides. organic-chemistry.org

Cycloisomerization of Propargylic Amides

The cycloisomerization of propargylic amides has emerged as a powerful and atom-economical method for the construction of the oxazole ring. This transformation is typically catalyzed by transition metals, most notably gold and silver complexes, which act as π-acids to activate the alkyne moiety towards intramolecular nucleophilic attack by the amide oxygen.

Gold catalysts, in particular, have been shown to be highly effective for this transformation. The mechanism is believed to involve the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. Subsequent intramolecular 5-exo-dig cyclization by the amide oxygen leads to the formation of a vinyl-gold intermediate, which then undergoes protodeauration to afford the oxazole product. The choice of catalyst and reaction conditions can influence the reaction efficiency and substrate scope.

Silver-catalyzed cycloisomerization of propargylic amides also provides a viable route to oxazoles. Similar to gold catalysis, silver(I) salts can activate the alkyne for intramolecular attack. In some cases, the reaction may proceed through an initial silver-catalyzed researchgate.netresearchgate.net-rearrangement of N-sulfonyl propargylamides to generate allenylamides, which then undergo cyclization to form 5-vinyloxazoles. acs.org

| Catalyst | Substrate | Product | Yield (%) | Reference |

| AuCl3 | N-propargylbenzamide | 2,5-disubstituted oxazole | Good | researchgate.net |

| Ag(I) salts | N-sulfonyl propargylamides | Functionalized oxazoles | High | acs.org |

This table presents illustrative examples of metal-catalyzed cycloisomerization of propargylic amides for the synthesis of oxazoles.

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide another important avenue to the oxazole core, often starting from more readily available precursors than propargylic amides. A common strategy involves the oxidative cyclization of enamides.

This approach has been successfully achieved using various oxidizing agents. Copper(II)-mediated oxidative cyclization of enamides allows for the synthesis of a range of 2,5-disubstituted oxazoles in moderate to good yields. rsc.org The reaction is believed to proceed via a vinylic C-H bond functionalization. A combination of iodine and copper(I) iodide has also been employed to mediate the intramolecular oxidative C-O bond formation in enamides, leading to polysubstituted oxazoles. researchgate.net Furthermore, hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), offer a metal-free alternative for the oxidative cyclization of enamides, providing access to a broad range of functionalized oxazoles. acs.orgacs.org

A classic method that falls under this category is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgpharmaguideline.comacs.org This reaction is typically promoted by strong acids or dehydrating agents and is a reliable method for the preparation of 2,4,5-trisubstituted oxazoles.

| Reagent/Catalyst | Starting Material | Product | Yield (%) | Reference |

| Cu(II) | Enamide | 2,5-disubstituted oxazole | Moderate to Good | rsc.org |

| I2/CuI | Enamide | Polysubstituted oxazole | Good | researchgate.net |

| PIDA | Enamide | Functionalized oxazole | Moderate to Good | acs.orgacs.org |

| H2SO4 | 2-Acylamino ketone | 2,4,5-trisubstituted oxazole | Good | wikipedia.org |

This table provides examples of oxidative cyclization reactions for the synthesis of oxazoles.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been adapted for the synthesis of the oxazole nucleus.

The Ugi four-component reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can be coupled with a subsequent Robinson-Gabriel cyclodehydration to produce 2,4,5-trisubstituted oxazoles. nih.govnih.govresearchgate.net In this tandem approach, the Ugi product is designed to be a precursor for the intramolecular cyclization.

The Passerini three-component reaction, involving an aldehyde, a carboxylic acid, and an isocyanide, can also be utilized to generate intermediates that can be converted to oxazoles. epfl.chthieme-connect.comresearchgate.net For instance, a tandem Passerini reaction followed by a Staudinger/aza-Wittig/isomerization sequence can afford 2,4,5-trisubstituted oxazoles. thieme-connect.com

The van Leusen oxazole synthesis is a particularly relevant MCR for the synthesis of 5-substituted oxazoles. nih.govmdpi.comwikipedia.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The versatility of this reaction allows for the synthesis of a wide range of oxazoles, including those with alkoxy substituents at the C-5 position. nih.govorganic-chemistry.org

| Reaction Name | Components | Product | Key Features | Reference |

| Ugi/Robinson-Gabriel | Amine, Arylglyoxal, Carboxylic acid, Isonitrile | 2,4,5-trisubstituted oxazole | Tandem sequence, high diversity | nih.govnih.gov |

| Passerini/Staudinger/aza-Wittig | α-azidocinnamaldehyde, Acid, Isonitrile, Triphenylphosphine | 2,4,5-trisubstituted oxazole | One-pot, tandem reaction | thieme-connect.com |

| Van Leusen | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-substituted oxazole | Versatile for C-5 substitution | nih.govwikipedia.org |

This table summarizes key multicomponent reactions for the synthesis of oxazoles.

Photocatalytic and Electrocatalytic Approaches

In recent years, photocatalytic and electrocatalytic methods have gained significant attention as sustainable and green alternatives to traditional synthetic methods. These approaches often proceed under mild conditions and can offer unique reactivity.

Visible-light photocatalysis has been successfully employed for the synthesis of substituted oxazoles. One approach involves the reaction of α-bromoketones and benzylamines in the presence of a ruthenium-based photocatalyst. researchgate.netorganic-chemistry.org Another photocatalytic method achieves the benzylic C-H oxidation and subsequent cyclization of enaminones to afford polysubstituted oxazoles, using molecular oxygen as a green oxidant. researchgate.netacs.org

Electrochemical synthesis provides another promising strategy for oxazole formation. A phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been developed, which avoids the use of transition metals and toxic oxidants. rsc.orgresearchgate.net This method is believed to proceed through an anodically generated acyloxyphosphonium ion intermediate.

| Method | Starting Materials | Key Features | Reference |

| Visible-light Photocatalysis | α-bromoketones, Benzylamines | Mild conditions, Ru-catalyst | researchgate.netorganic-chemistry.org |

| Visible-light Photocatalysis | Enaminones, O2 | Green oxidant, C-H oxidation | researchgate.netacs.org |

| Electrocatalysis | Carboxylic acids, Isocyanides | Metal-free, avoids toxic oxidants | rsc.orgresearchgate.net |

This table highlights emerging photocatalytic and electrocatalytic methods for oxazole synthesis.

Strategies for Installing Specific Substituents in this compound

The synthesis of the target molecule, this compound, requires specific methodologies for the introduction of the ethoxy group at the C-5 position and the 4-methylphenyl group at the C-2 position.

Introduction of the Ethoxy Group at C-5 Position

The introduction of an ethoxy group at the C-5 position of the oxazole ring can be achieved through several synthetic routes. One of the most direct methods involves the use of precursors that already contain the ethoxy moiety.

The rhodium-catalyzed reaction of ethyl 2-diazo-3-oxobutanoate with nitriles can lead to the formation of oxazoles with an ester group at the C-4 position, which can be a precursor for further modifications. nih.govnih.govrsc.org A more direct approach involves the reaction of ethyl 2-isocyanoacetate with an appropriate electrophile.

The Van Leusen reaction is also well-suited for the synthesis of 5-alkoxyoxazoles. While the standard Van Leusen reaction between an aldehyde and TosMIC yields a 5-substituted oxazole, modifications of the TosMIC reagent or the reaction conditions can allow for the introduction of an alkoxy group at the C-5 position. For instance, the use of an α-alkoxy-substituted TosMIC derivative could directly lead to the desired 5-alkoxyoxazole.

Incorporation of the 4-Methylphenyl Group at C-2 Position

The 4-methylphenyl (p-tolyl) group can be introduced at the C-2 position of the oxazole ring using a variety of precursors and reaction types.

Many classical and modern oxazole syntheses, such as the Robinson-Gabriel synthesis and various multicomponent reactions, utilize aldehydes or carboxylic acids as starting materials. pharmaguideline.com By employing p-tolualdehyde or p-toluic acid (or its derivatives like p-toluoyl chloride), the 4-methylphenyl group can be directly incorporated into the C-2 position of the oxazole ring.

Another common strategy involves the reaction of a primary amide, such as p-toluamide, with an α-haloketone. This is a variation of the Blümlein-Lewy synthesis and is a straightforward method for preparing 2-aryl-substituted oxazoles. The Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride (B1165640) in the presence of a base, can also be adapted to introduce the 4-methylphenyl group by using an N-acyl amino acid where the acyl group is derived from p-toluic acid.

Regioselective Synthesis of the Target Compound.

One of the most versatile methods for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govmdpi.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org To achieve the desired 2,5-disubstitution pattern, a modification of this approach or a different strategy would be necessary.

A potential regioselective strategy could involve a copper-catalyzed cycloaddition reaction between an acyl azide (B81097) and a terminal alkyne. nih.gov This methodology has been shown to produce 2,5-disubstituted oxazoles with good to high yields. nih.gov For the synthesis of this compound, the proposed reactants would be 4-methylbenzoyl azide and ethoxyacetylene. The copper(I) catalyst, for instance, [Tpm(*,Br)Cu(NCMe)]BF4, would facilitate the regioselective cycloaddition to yield the target molecule. nih.gov

The proposed reaction is depicted below:

Scheme 1: Proposed Regioselective Synthesis of this compound

4-methylbenzoyl azide + ethoxyacetylene --(Cu(I) catalyst)--> this compound

The regioselectivity in this reaction is dictated by the electronic and steric properties of the substrates and the nature of the copper catalyst. nih.gov The acyl azide provides the substituent at the C2 position, while the alkyne determines the substituent at the C5 position.

Another approach could be a multi-step synthesis starting from a suitable precursor that already contains the 4-methylphenyl group and allows for the subsequent formation of the oxazole ring with the desired ethoxy substituent at the C5 position.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Feature |

| 4-methylbenzaldehyde | Tosylmethyl isocyanide (TosMIC) | Base | 2-(4-methylphenyl)-5-H-1,3-oxazole | Van Leusen synthesis for C2 substitution |

| 4-methylbenzoyl azide | Ethoxyacetylene | Copper(I) Catalyst | This compound | Regioselective [3+2] cycloaddition nih.gov |

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact and enhance sustainability. Key areas of development include the use of alternative energy sources, environmentally benign reaction media, and biocatalysis.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. In the context of oxazole synthesis, microwave assistance has been successfully applied to various reaction types.

For instance, the Van Leusen oxazole synthesis has been adapted to a microwave-assisted protocol, allowing for the rapid and efficient synthesis of 5-aryl-1,3-oxazoles. nih.gov This method offers the advantages of shorter reaction times and potentially higher yields compared to the conventional thermal procedure. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Van Leusen Oxazole Synthesis | Several hours | Minutes | Often significant | nih.gov |

| Synthesis of 2,4-disubstituted oxazoles | 20 min (at 138°C) | Not specified | High yield | tandfonline.com |

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They have been successfully employed as reaction media for the synthesis of oxazoles.

A notable example is the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles using tosylmethyl isocyanide, aliphatic halides, and various aldehydes in ionic liquids such as [bmim]Br. ijpsonline.com This approach not only provides high yields but also allows for the recovery and reuse of the ionic liquid for several reaction cycles without a significant loss of activity. ijpsonline.com

| Ionic Liquid | Reaction | Key Advantages | Recyclability | Reference |

| [bmim]Br | One-pot Van Leusen synthesis of 4,5-disubstituted oxazoles | High yields, reusable solvent | Up to six runs with minimal yield loss | ijpsonline.com |

| Imidazolium-ILs | Van Leusen–Suzuki, van Leusen–Heck, and van Leusen–Sonogashira coupling reactions | High yields, task-specific base | Potential for reuse | mdpi.com |

Biocatalytic Approaches to Oxazole Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of a specific compound like this compound is not yet reported, the natural biosynthesis of oxazole-containing compounds provides a strong foundation for future developments in this area.

In nature, oxazole rings in various metabolites are often formed through the enzymatic cyclization and subsequent oxidation of serine or threonine residues in peptide chains. wikipedia.orgmdpi.com This process, catalyzed by complex enzyme systems, demonstrates the feasibility of constructing the oxazole core under mild, aqueous conditions.

The key steps in the biosynthesis of oxazoles from serine residues are:

Enzymatic cyclization: The hydroxyl group of a serine residue attacks the preceding amide carbonyl group to form an oxazoline intermediate.

Enzymatic oxidation: The oxazoline ring is then oxidized to the aromatic oxazole ring. wikipedia.org

This natural precedent suggests that isolated enzymes or engineered microorganisms could potentially be developed for the regioselective synthesis of specific oxazole derivatives. Research in this area is focused on identifying and characterizing the relevant enzymes and then applying them in vitro or in vivo for targeted synthesis. The advantages of such a biocatalytic approach would include high stereoselectivity and regioselectivity, mild reaction conditions, and a reduced environmental footprint.

| Biocatalytic Principle | Natural Precedent | Potential Application | Key Advantages |

| Enzymatic Cyclization and Oxidation | Biosynthesis of oxazole-containing peptides from serine/threonine | Synthesis of functionalized oxazoles | High selectivity, mild conditions, aqueous media |

Reaction Mechanisms and Reactivity Profiles of 5 Ethoxy 2 4 Methylphenyl 1,3 Oxazole Derivatives

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of electron-donating groups on the ring further enhances this reactivity.

The regiochemical outcome of electrophilic aromatic substitution on 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole is controlled by the directing effects of the existing substituents. The 5-ethoxy group is a powerful activating group due to the lone pairs on the oxygen atom, which can be delocalized into the oxazole ring through resonance. This effect significantly increases the electron density of the ring, particularly at the C-4 position. The 2-(4-methylphenyl) group is also an activating group, though its effect on the oxazole ring itself is less pronounced than that of the 5-ethoxy group.

In general, electrophilic substitution on the oxazole ring occurs preferentially at the C-5 position. However, since this position is already occupied by the ethoxy group, the substitution is directed to the next most activated position, which is C-4. The strong electron-donating nature of the 5-ethoxy group stabilizes the arenium ion intermediate formed upon electrophilic attack at C-4 more effectively than at any other position. Therefore, reactions such as halogenation or nitration are expected to yield the 4-substituted product predominantly. researchgate.net

Nucleophilic Substitution Reactions and Ring Transformations

While less common than electrophilic substitution, the oxazole ring can undergo nucleophilic attack, often leading to ring-opening or transformation into other heterocyclic systems. Such reactions typically require the presence of activating groups or specific reaction conditions.

The oxazole ring can be opened by nucleophilic attack, particularly at the C-2 or C-5 positions, which are susceptible due to their proximity to the electronegative heteroatoms. For instance, studies on 5-oxazolones have shown that nucleophiles can attack the carbonyl carbon (C-5), leading to ring cleavage and the formation of acyclic amide derivatives. researchgate.net In the case of this compound, a strong nucleophile could potentially attack the C-5 position, leading to the expulsion of the ethoxide ion, or attack the C-2 position, which would be followed by cleavage of the O1-C2 bond. Another documented pathway involves the oxidation of the ring at the C-2 position by enzymes like aldehyde oxidase to form a 2-oxazolone, which represents a form of ring transformation. nih.gov Lewis acid catalysis can also facilitate the ring-opening of cyclic ethers by activating the C-O bond, a principle that could be applied to oxazoles to promote nucleophilic attack. mdpi.com

The oxazole moiety serves as a versatile synthon for the creation of other heterocyclic structures, primarily through cycloaddition-elimination sequences or ring-opening followed by recyclization.

Pyridines: The most well-documented transformation is the synthesis of substituted pyridines. This occurs via a Diels-Alder reaction between the oxazole (acting as an azadiene) and an olefinic dienophile. The initial bicyclic adduct is typically unstable and undergoes a retro-Diels-Alder-type elimination of a small molecule (e.g., water or ethanol (B145695) from the ethoxy group) to yield a stable, aromatic pyridine (B92270) ring. researchgate.netresearchgate.net This method is particularly effective for 5-alkoxyoxazoles and provides a route to highly substituted 3-hydroxypyridines. researchgate.netrsc.org

Furans: When an oxazole is reacted with an alkyne instead of an alkene in a Diels-Alder reaction, the resulting bicyclic adduct eliminates a nitrile (in this case, 4-methylbenzonitrile) through a retro-Diels-Alder reaction to produce a substituted furan (B31954). researchgate.netresearchgate.netarkat-usa.org

Pyrroles: While not a direct conversion, pyrroles can be synthesized from oxazole-derived intermediates. The furan products from the reaction with alkynes can undergo acid-catalyzed ring-opening to form 1,4-dicarbonyl compounds. nih.gov These intermediates can then be treated with primary amines in a Paal-Knorr synthesis to furnish substituted pyrroles. nih.gov

Pyrazoles and Other Heterocycles: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine. organic-chemistry.org Such dicarbonyl precursors could potentially be obtained from the hydrolytic ring-opening of the oxazole ring or its derivatives. Furthermore, oxazolones have been shown to react with phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones, demonstrating another pathway for conversion to a different heterocyclic system. rsc.org

Cycloaddition Reactions of the 1,3-Oxazole Moiety

The conjugated double bonds within the oxazole ring allow it to function as a diene, or more specifically an azadiene, in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a cornerstone of oxazole chemistry, providing access to a wide range of other molecular scaffolds. researchgate.net

5-Ethoxyoxazoles are excellent dienes for Diels-Alder reactions with a variety of electron-deficient olefins. researchgate.net The reaction proceeds by the concerted [4+2] cycloaddition of the dienophile across the C-2 and C-5 positions of the oxazole ring, forming a 7-oxa-2-azabicyclo[2.2.1]heptene intermediate.

This primary adduct is rarely isolated as it readily undergoes further transformation. researchgate.net Driven by the formation of a stable aromatic system, the bicyclic intermediate eliminates a molecule, typically derived from the C-5 substituent. In the case of this compound, the intermediate eliminates ethanol. This process results in the formation of a highly substituted pyridine ring, often a 3-hydroxypyridine (B118123) derivative, which is a valuable structural motif in medicinal chemistry. researchgate.netrsc.org The reaction can be facilitated by thermal conditions or by using Lewis acid catalysts, such as Nd(OTf)₃, which can promote the reaction even at room temperature. rsc.org

Table of Mentioned Compounds

Photo-Oxidation by Singlet Oxygen and Mechanism of Action

The photo-oxidation of oxazole derivatives, including this compound, by singlet oxygen (¹O₂) is a well-documented process that leads to the cleavage of the oxazole ring. The reaction mechanism does not proceed via an "ene" reaction, which is common for alkenes with allylic hydrogens, due to the absence of such hydrogens on the oxazole ring. Instead, the primary pathways involve cycloaddition reactions.

The interaction between singlet oxygen and the oxazole ring predominantly occurs through a [4+2] cycloaddition (Diels-Alder type reaction) across the C2-N3-C4-C5 diene system, or a [2+2] cycloaddition at the C4-C5 double bond.

[4+2] Cycloaddition: This pathway leads to the formation of an unstable endoperoxide intermediate. This intermediate readily undergoes rearrangement and fragmentation.

[2+2] Cycloaddition: This pathway results in the formation of a dioxetane intermediate, which is also highly unstable and rapidly decomposes.

Both cycloaddition pathways ultimately lead to ring-opened products. A common outcome of the photo-oxidation of 2,5-disubstituted oxazoles is the formation of triamides, resulting from the cleavage of the oxazole ring and subsequent rearrangement of the intermediates. The specific triamide formed from this compound would depend on the precise fragmentation pattern of the peroxide intermediates.

The rate of photo-oxidation can be influenced by the substituents on the oxazole ring. Electron-donating groups, such as the ethoxy and 4-methylphenyl groups in the title compound, are generally expected to increase the electron density of the oxazole ring, potentially accelerating the reaction with the electrophilic singlet oxygen.

Table 1: Mechanistic Pathways in the Photo-Oxidation of this compound by Singlet Oxygen

| Reaction Type | Intermediate | General Product Class |

|---|---|---|

| [4+2] Cycloaddition | Endoperoxide | Triamides |

| [2+2] Cycloaddition | Dioxetane | Triamides |

| Ene Reaction | Not applicable | Not formed |

Functional Group Interconversions and Derivatization

The structure of this compound offers several sites for functional group interconversion and derivatization, allowing for the synthesis of a variety of related compounds.

Modification at the C-4 Position of the Oxazole Ring

The C-4 position of the oxazole ring, while generally less reactive towards electrophilic substitution than the C-5 position, can undergo certain modifications. The reactivity is influenced by the directing effects of the existing substituents. The ethoxy group at C-5 is an electron-donating group, which may activate the C-4 position towards certain electrophilic attacks.

Specific reactions that could be envisaged at the C-4 position, based on general oxazole chemistry, include:

Halogenation: Direct halogenation of oxazoles can be challenging and may lead to a mixture of products or ring cleavage under harsh conditions. However, under controlled conditions with specific halogenating agents, it might be possible to introduce a halogen at the C-4 position.

Metalation-Substitution: A more controlled approach for functionalization at C-4 involves deprotonation with a strong base (metalation) followed by quenching with an electrophile. However, the acidity of the C-4 proton in 5-ethoxy-2-aryl-oxazoles is not as high as the C-2 proton in C-2 unsubstituted oxazoles, making this approach potentially less straightforward.

Reactions Involving the Ethoxy Group

The ethoxy group at the C-5 position is an ether linkage and can undergo reactions typical of aryl ethyl ethers, although the reactivity is modulated by the heterocyclic ring.

Ether Cleavage: The ethoxy group can be cleaved under strong acidic conditions, such as with hydroiodic acid (HI) or hydrobromic acid (HBr), to yield the corresponding 5-hydroxyoxazole derivative. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

O-Dealkylation: Selective dealkylation can also be achieved using Lewis acids like boron tribromide (BBr₃).

These reactions would convert the 5-ethoxyoxazole (B79106) into a 5-hydroxyoxazole, which exists in equilibrium with its oxazolone (B7731731) tautomer.

Transformations of the 4-Methylphenyl Substituent

The 4-methylphenyl (p-tolyl) group at the C-2 position offers several possibilities for chemical modification, primarily involving the methyl group and the aromatic ring.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to various functional groups using appropriate oxidizing agents.

To Aldehyde: Mild oxidation, for instance with selenium dioxide (SeO₂), could yield 2-(4-formylphenyl)-5-ethoxy-1,3-oxazole.

To Carboxylic Acid: Stronger oxidation, for example with potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of 4-(5-ethoxy-1,3-oxazol-2-yl)benzoic acid.

Halogenation of the Methyl Group: Radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce one or more halogen atoms to the methyl group, forming 2-(4-(halomethyl)phenyl), 2-(4-(dihalomethyl)phenyl), or 2-(4-(trihalomethyl)phenyl) derivatives.

Electrophilic Aromatic Substitution: The phenyl ring of the 4-methylphenyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing and activating group. Since the para position is already substituted by the oxazole ring, substitution would be expected to occur at the ortho positions (positions 3 and 5 of the phenyl ring). Examples include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Table 2: Potential Transformations of the 4-Methylphenyl Substituent

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Methyl Group Oxidation | SeO₂ | Aldehyde (-CHO) |

| Methyl Group Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Methyl Group Halogenation | NBS, initiator | Halomethyl (-CH₂X) |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Aromatic Halogenation | Br₂, FeBr₃ | Bromo (-Br) |

N-Acylation Reactions of Oxazoles

The nitrogen atom at the 3-position of the oxazole ring is basic and can act as a nucleophile. It can react with acylating agents to form N-acyloxazolium salts.

The reaction of this compound with a strong acylating agent, such as an acyl halide or anhydride (B1165640) in the presence of a Lewis acid or under forcing conditions, would lead to the formation of a 3-acyl-5-ethoxy-2-(4-methylphenyl)-1,3-oxazolium salt. These oxazolium salts are generally highly reactive intermediates. The positive charge on the nitrogen atom makes the oxazole ring more susceptible to nucleophilic attack, which can lead to ring-opening reactions.

Redox Behavior of 1,3-Oxazoles

The redox behavior of 1,3-oxazoles is characterized by their general resistance to electrochemical reduction and their susceptibility to oxidation, which often results in ring cleavage.

Reduction: The oxazole ring is an electron-rich aromatic system and is generally difficult to reduce electrochemically. Polarographic studies on some oxazole derivatives have shown that the ring is not reduced at a dropping mercury electrode. tandfonline.com Catalytic hydrogenation under forcing conditions or using specific reducing agents may lead to reduction of the double bonds and potentially ring cleavage.

Oxidation: As discussed in the photo-oxidation section, the oxazole ring is susceptible to oxidation. tandfonline.com Chemical oxidation with strong oxidizing agents like potassium permanganate or chromic acid can lead to the cleavage of the oxazole ring. Electrochemical oxidation of oxazoles is also possible and would likely involve the removal of an electron from the π-system, generating a radical cation that would be highly reactive and prone to subsequent reactions, including reaction with nucleophiles or dimerization. The presence of electron-donating groups like the ethoxy and 4-methylphenyl substituents would be expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted oxazole.

Table 3: Summary of Redox Behavior

| Process | General Reactivity | Expected Outcome for this compound |

|---|---|---|

| Electrochemical Reduction | Generally resistant | No reduction of the oxazole ring under standard conditions |

| Chemical Reduction | Requires harsh conditions, may lead to ring cleavage | Reduction of the aromatic substituent or ring opening |

| Electrochemical Oxidation | Susceptible, forms reactive intermediates | Formation of a radical cation, leading to decomposition or polymerization |

| Chemical Oxidation | Susceptible to ring cleavage | Ring cleavage to form acyclic products |

Electrochemical Reduction Characteristics

No specific data on the electrochemical reduction characteristics of this compound was found in the public domain.

Catalytic Reduction Pathways

There is no available research detailing the catalytic reduction pathways for this compound.

Advanced Spectroscopic and Analytical Characterization of 5 Ethoxy 2 4 Methylphenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete structural map of 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be characterized by the signals from the p-tolyl group, which typically presents as an AA'BB' system due to the symmetry of the para-substituted ring. The protons ortho to the oxazole (B20620) ring are expected to appear at a downfield chemical shift (δ ≈ 7.9 ppm) compared to the protons meta to the oxazole ring (δ ≈ 7.2 ppm), both appearing as doublets with a typical ortho-coupling constant of approximately 8 Hz. rsc.org The methyl protons of the tolyl group are anticipated to produce a sharp singlet at approximately 2.4 ppm. rsc.org

The ethoxy substituent gives rise to a characteristic ethyl pattern: a quartet corresponding to the methylene (B1212753) (-OCH₂) protons and a triplet for the terminal methyl (-CH₃) protons, with a coupling constant of around 7 Hz. The electron-donating nature of the adjacent ring oxygen in the oxazole moiety is expected to shift the methylene quartet downfield to approximately 4.3 ppm. The single proton on the oxazole ring (H-4) is anticipated to appear as a singlet, with its chemical shift significantly influenced by the strong electron-donating effect of the adjacent ethoxy group, placing it in an upfield region for a heteroaromatic proton, estimated around 6.1 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to oxazole) | ~ 7.9 | Doublet (d) | ~ 8.0 | 2H |

| Ar-H (meta to oxazole) | ~ 7.2 | Doublet (d) | ~ 8.0 | 2H |

| Oxazole H-4 | ~ 6.1 | Singlet (s) | - | 1H |

| Ethoxy -OCH₂- | ~ 4.3 | Quartet (q) | ~ 7.0 | 2H |

| Tolyl -CH₃ | ~ 2.4 | Singlet (s) | - | 3H |

| Ethoxy -CH₃ | ~ 1.4 | Triplet (t) | ~ 7.0 | 3H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The carbons of the oxazole ring are particularly diagnostic. The C2 carbon, positioned between two heteroatoms, is expected at a significant downfield shift, around 161 ppm. The C5 carbon, directly attached to the ethoxy group's oxygen, is also shifted downfield to approximately 159 ppm. Conversely, the C4 carbon is shielded by the electron-donating effect of the ethoxy group and is expected to appear further upfield, around 117 ppm.

The carbons of the p-tolyl group will appear in the aromatic region (125-142 ppm), with the methyl-bearing carbon (ipso-C) and the oxazole-bearing carbon (ipso-C) appearing as quaternary signals. The tolyl methyl carbon itself is expected around 21.5 ppm. biointerfaceresearch.com The ethoxy group carbons are anticipated at approximately 68 ppm for the methylene (-OCH₂) and 14 ppm for the methyl (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Oxazole C2 | ~ 161.0 |

| Oxazole C5 | ~ 159.0 |

| Tolyl C (ipso, attached to -CH₃) | ~ 142.0 |

| Tolyl C (ortho to oxazole) | ~ 129.5 |

| Tolyl C (meta to oxazole) | ~ 126.5 |

| Tolyl C (ipso, attached to oxazole) | ~ 124.0 |

| Oxazole C4 | ~ 117.0 |

| Ethoxy -OCH₂- | ~ 68.0 |

| Tolyl -CH₃ | ~ 21.5 |

| Ethoxy -CH₃ | ~ 14.0 |

While one-dimensional NMR provides primary structural data, two-dimensional (2D) NMR experiments are essential for confirming assignments and assembling the molecular fragments.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the ortho and meta protons of the p-tolyl ring and, crucially, between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts in the ¹³C spectrum based on the more easily interpreted ¹H spectrum (e.g., linking the singlet at δ ~6.1 ppm to the carbon at δ ~117.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting the molecular fragments. Key long-range (2-3 bond) correlations would be expected from the tolyl protons ortho to the oxazole ring to the C2 carbon, confirming the connection of the phenyl ring to the oxazole core. Furthermore, a correlation from the methylene protons of the ethoxy group to the C5 carbon of the oxazole would unequivocally establish the position of the ethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY experiment could show a spatial correlation between the oxazole H-4 proton and the methylene protons of the ethoxy group, further confirming the regiochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-resolution mass spectrometry is critical for confirming the elemental composition of this compound. The molecular formula is C₁₂H₁₃NO₂. HRMS provides a highly accurate mass measurement of the molecular ion, typically to within 5 parts per million (ppm) of the theoretical value. For this compound, analysis via a soft ionization technique like electrospray ionization (ESI) would target the protonated molecular ion, [M+H]⁺.

Table 3: Predicted HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₁₂H₁₃NO₂ | 203.09463 |

| [M+H]⁺ | C₁₂H₁₄NO₂⁺ | 204.10191 |

An experimentally determined mass value that matches the calculated exact mass would provide unambiguous confirmation of the compound's elemental formula.

Electrospray ionization (ESI) is a preferred soft ionization method for polar heterocyclic compounds like oxazoles, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. The observation of a prominent ion at m/z 204.1 would confirm the molecular weight of the compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the neutral loss of ethylene (B1197577) (C₂H₄, 28.03 Da) via a McLafferty-type rearrangement from the ethoxy group, leading to a significant fragment ion. Other potential fragmentations include cleavage of the oxazole ring or loss of the entire ethoxy group. Analysis of these fragments provides corroborating evidence for the proposed structure.

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the fragmentation pathways under electron ionization (EI) can be predicted based on the known fragmentation of other 2,5-disubstituted oxazoles and related heterocyclic systems.

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₂H₁₃NO₂), which is 203.24 g/mol . Key fragmentation pathways would likely involve the cleavage of the ether bond, the oxazole ring, and the bonds connecting the substituents to the ring.

Plausible Fragmentation Pathways:

Loss of Ethoxy Radical: A common fragmentation for ethoxy-substituted compounds is the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment ion at [M - 45]⁺.

Loss of Ethylene: Cleavage of the ethoxy group can also occur via a rearrangement, leading to the loss of a neutral ethylene molecule (C₂H₄) and the formation of a hydroxylated oxazole species, resulting in a fragment at [M - 28]⁺.

Cleavage of the Oxazole Ring: The oxazole ring itself can undergo fragmentation. Common pathways for oxazoles include the loss of CO, HCN, or cleavage to form acylium and nitrile ions. For instance, cleavage of the C2-O1 and C4-C5 bonds could lead to the formation of a 4-methylbenzoyl cation (m/z 119) and an ethoxyacetonitrile radical.

Loss of Methyl Radical: Fragmentation of the tolyl group can occur through the loss of a methyl radical (•CH₃), resulting in a fragment at [M - 15]⁺.

Formation of Tropylium (B1234903) Ion: The tolyl group may rearrange to form a stable tropylium ion (m/z 91) through the loss of the rest of the molecule.

Isotopic Patterns:

The natural abundance of isotopes, particularly ¹³C, ¹⁵N, and ¹⁸O, will give rise to isotopic peaks in the mass spectrum. The M+1 peak, primarily due to the presence of one ¹³C atom, will have a relative intensity of approximately 13.2% of the molecular ion peak, calculated based on the twelve carbon atoms in the molecule. The M+2 peak will have a smaller intensity, resulting from the presence of two ¹³C atoms or one ¹⁸O atom. These isotopic patterns are crucial for confirming the elemental composition of the molecular ion and its fragments.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

|---|---|---|

| [M]⁺ | 203 | - |

| [M - CH₃]⁺ | 188 | •CH₃ |

| [M - C₂H₄]⁺ | 175 | C₂H₄ |

| [M - OC₂H₅]⁺ | 158 | •OC₂H₅ |

| [CH₃C₆H₄CO]⁺ | 119 | C₄H₅NO |

| [C₇H₇]⁺ | 91 | C₅H₆NO₂ |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Aromatic C-H Stretching: The vibrations of the C-H bonds in the 4-methylphenyl ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the ethoxy and methyl groups will be observed in the 3000-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of the aromatic ring are expected to produce strong absorptions in the 1650-1500 cm⁻¹ range. The oxazole ring itself has characteristic ring stretching vibrations in this region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the ethoxy group and the oxazole ring will give rise to strong bands in the 1300-1000 cm⁻¹ region. Specifically, the aryl-O-R stretch is typically observed around 1250 cm⁻¹, and the alkyl C-O stretch is seen around 1050 cm⁻¹.

Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the para-substituted aromatic ring are expected in the 850-800 cm⁻¹ region, which can be diagnostic for the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 4-methylphenyl |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethoxy, Methyl |

| C=N Stretch | ~1650 | Oxazole Ring |

| C=C Stretch (Aromatic/Oxazole) | 1600 - 1500 | 4-methylphenyl, Oxazole Ring |

| Asymmetric C-O-C Stretch | ~1250 | Ethoxy, Oxazole Ring |

| Symmetric C-O-C Stretch | ~1050 | Ethoxy, Oxazole Ring |

| Aromatic C-H Out-of-Plane Bend | 850 - 800 | p-disubstituted phenyl |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the 4-methylphenyl ring, often referred to as the "ring breathing" mode, are expected to be strong in the Raman spectrum, typically appearing around 1600 cm⁻¹ and 1000 cm⁻¹.

C=C and C=N Stretching: The C=C and C=N stretching vibrations of the oxazole and phenyl rings will also be Raman active.

Skeletal Vibrations: The vibrations of the molecular backbone, including the C-C single bonds, will be observable in the lower frequency region of the Raman spectrum.

Due to the lack of specific experimental Raman data for this compound in the literature, a detailed analysis is not possible. However, computational methods could be employed to predict the Raman spectrum and aid in the assignment of vibrational modes.

Electronic Spectroscopy for Conjugation and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated system formed by the 4-methylphenyl ring and the oxazole ring.

The 2-aryl-oxazole moiety constitutes the primary chromophore. The extended conjugation between the phenyl ring and the oxazole ring is expected to result in strong absorption bands in the ultraviolet region. Based on data for similar 2-aryl-oxazole derivatives, one would anticipate a strong absorption maximum (λ_max) in the range of 280-320 nm. The ethoxy group at the 5-position, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the absorption maximum compared to an unsubstituted oxazole.

The molar absorptivity (ε) for the main π → π* transition is expected to be high, on the order of 10⁴ L mol⁻¹ cm⁻¹, characteristic of an allowed electronic transition in a conjugated system.

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | 280 - 320 | 2-(4-methylphenyl)-1,3-oxazole |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been reported, insights can be drawn from the crystal structures of other 2,5-disubstituted oxazoles.

It is anticipated that the molecule would adopt a largely planar conformation in the solid state to maximize π-stacking interactions between the aromatic rings of adjacent molecules. The dihedral angle between the plane of the oxazole ring and the 4-methylphenyl ring would be relatively small, facilitating electronic conjugation. The ethoxy group may exhibit some conformational flexibility.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analytical chemistry of synthetic compounds for both qualitative and quantitative assessment. For a compound such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining purity, identifying impurities, and for preparative separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like this compound. The technique allows for the separation of the target compound from starting materials, by-products, and solvent residues, while the mass spectrometer provides structural information, confirming the identity of the eluted peaks.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. mdpi.com Non-polar or semi-polar stationary phases, such as those containing phenyl polysiloxane (e.g., 5% phenyl polymethylsiloxane), are commonly employed for the analysis of aromatic and heterocyclic compounds. nih.gov

The temperature of the column is programmed to increase over time, which facilitates the elution of compounds with different boiling points. As the separated components exit the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI) at 70 eV. oup.com The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z), and a detector generates a mass spectrum for each component.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. The fragmentation pattern is crucial for structural elucidation. For instance, the presence of an ethoxy group might be indicated by a characteristic ion at m/z 107. oup.com

A hypothetical data table summarizing typical GC-MS parameters for the analysis of this compound is presented below.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Mass Range | 40-500 amu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for purity assessment.

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. A common stationary phase for the analysis of aromatic compounds is a C18 (octadecylsilane) column. nih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. The addition of a small amount of acid, like formic or phosphoric acid, to the mobile phase can improve peak shape for certain compounds. sielc.com

Detection is commonly performed using a UV-Vis detector, as the aromatic and oxazole rings in this compound are expected to absorb UV radiation. The choice of wavelength for detection would be determined by measuring the UV-Vis spectrum of the compound to find its wavelength of maximum absorbance (λmax).